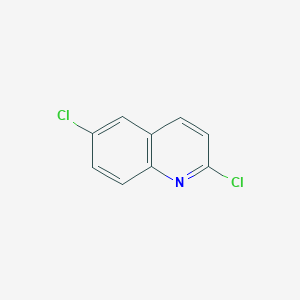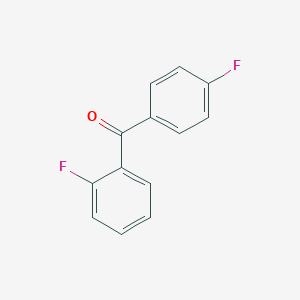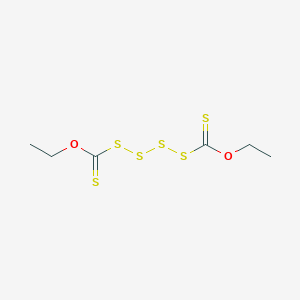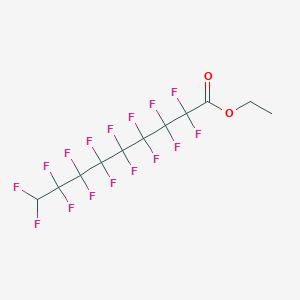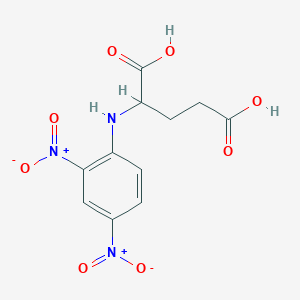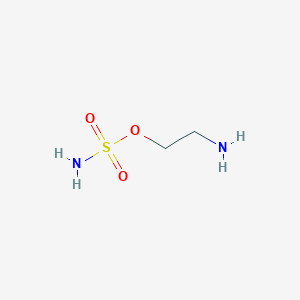
2-Aminoethyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl sulfamate is a chemical compound with the molecular formula C2H8N2O2S. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-Aminoethyl sulfamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of effects, including the inhibition of tumor cell growth and the reduction of inflammation.
Biochemical And Physiological Effects
2-Aminoethyl sulfamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Aminoethyl sulfamate in lab experiments is its ability to inhibit the growth of tumor cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 2-Aminoethyl sulfamate in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are many potential future directions for research on 2-Aminoethyl sulfamate. One area of research could focus on its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential use in cancer treatment. Additionally, research could focus on the development of new materials and the use of 2-Aminoethyl sulfamate as a catalyst in chemical reactions. Overall, the unique properties of 2-Aminoethyl sulfamate make it a promising area of research for a variety of scientific fields.
Synthesis Methods
2-Aminoethyl sulfamate can be synthesized through the reaction of ethylenediamine and sulfamic acid. The reaction produces a white crystalline solid that is soluble in water and has a melting point of 225-228°C.
Scientific Research Applications
2-Aminoethyl sulfamate has various potential applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of tumor cells. Additionally, it has been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.
properties
CAS RN |
10042-77-0 |
|---|---|
Product Name |
2-Aminoethyl sulfamate |
Molecular Formula |
C2H8N2O3S |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
2-aminoethyl sulfamate |
InChI |
InChI=1S/C2H8N2O3S/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6) |
InChI Key |
BMIPZKURGVVSKZ-UHFFFAOYSA-N |
SMILES |
C(COS(=O)(=O)N)N |
Canonical SMILES |
C(COS(=O)(=O)N)N |
Other CAS RN |
10042-77-0 |
synonyms |
Sulfamic acid 2-aminoethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
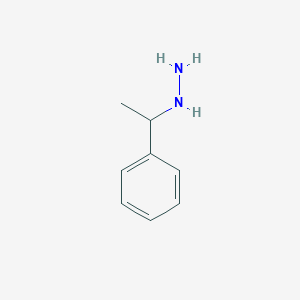
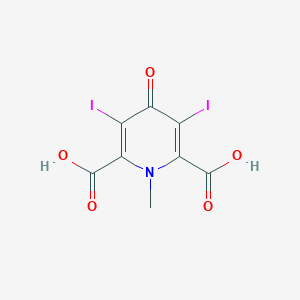
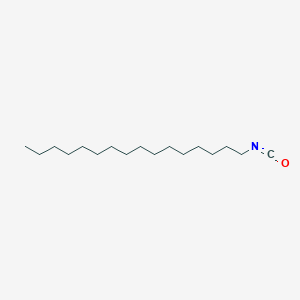
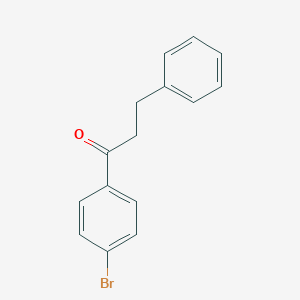
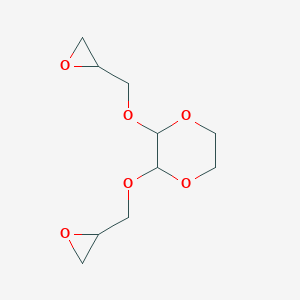
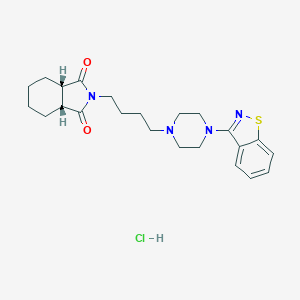
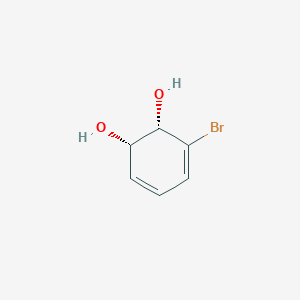
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
